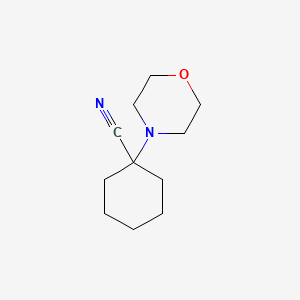
Fenmétramide
Vue d'ensemble
Description
Le fenmétramide est un composé chimique dont le nom IUPAC est 2-Phényl-3-méthyl-morpholin-5-one. Il a été breveté comme antidépresseur par McNeil Laboratories dans les années 1960 mais n'a jamais été commercialisé . Le this compound est un dérivé de la 5-cétone de la phénmétrazine et devrait produire des effets psychostimulants, bien que les données pharmacologiques manquent .
Applications De Recherche Scientifique
Chimie : Utilisé comme composé de référence dans l'étude des dérivés de la morpholinone.
Biologie : Utilisation potentielle dans l'étude des effets des composés psychostimulants sur les systèmes biologiques.
Médecine : Bien qu'il n'ait pas été commercialisé, il a été initialement étudié pour ses propriétés antidépressives.
Mécanisme d'action
Le mécanisme d'action exact du fenmétramide n'est pas bien documenté. En tant que dérivé de la phénmétrazine, il est prévu qu'il produise des effets psychostimulants en agissant sur le système nerveux central. Les cibles moléculaires et les voies impliquées comprennent probablement la libération de noradrénaline et de dopamine, similaire à d'autres composés psychostimulants .
Mécanisme D'action
Target of Action
Fenmetramide was patented as an antidepressant by McNeil Laboratories in the 1960s . It is the 5-ketone derivative of phenmetrazine and would similarly be expected to produce psychostimulant effects .
Mode of Action
Phenmetrazine and its derivatives are known to function as norepinephrine-dopamine releasing agents . They increase the levels of these neurotransmitters in the brain by promoting their release from nerve endings .
Biochemical Pathways
Based on its structural similarity to phenmetrazine, it might be hypothesized to affect pathways involving the neurotransmitters norepinephrine and dopamine .
Pharmacokinetics
Phenmetrazine, a structurally similar compound, is known to have preferable pharmacokinetics over its metabolites as its metabolization by demethylases produces a more steady and prolonged exposure of active drug within the body .
Result of Action
Based on its structural similarity to phenmetrazine, it might be expected to produce psychostimulant effects .
Action Environment
It is known that various environmental factors can influence the action of drugs in general .
Analyse Biochimique
Biochemical Properties
Fenmetramide plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to interact with norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft This interaction enhances neurotransmitter release and inhibits reuptake, contributing to its psychostimulant effects
Cellular Effects
Fenmetramide affects various types of cells, particularly neurons. It influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism In neurons, Fenmetramide’s action on norepinephrine and dopamine transporters can lead to altered signaling pathways, affecting mood and behavior
Molecular Mechanism
The molecular mechanism of Fenmetramide involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of norepinephrine and dopamine, Fenmetramide increases the availability of these neurotransmitters in the synaptic cleft . This inhibition leads to enhanced neurotransmitter signaling, contributing to its antidepressant and psychostimulant effects. Fenmetramide’s exact binding sites and interactions with other biomolecules remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenmetramide can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Fenmetramide’s psychostimulant effects may diminish with prolonged exposure due to receptor desensitization or downregulation . Long-term studies on Fenmetramide’s stability and degradation are limited, but its temporal effects are likely similar to other psychostimulants.
Dosage Effects in Animal Models
The effects of Fenmetramide vary with different dosages in animal models. At low doses, Fenmetramide may enhance mood and behavior by increasing neurotransmitter levels . At high doses, it may produce toxic or adverse effects, such as hyperactivity, anxiety, or neurotoxicity. Threshold effects and dose-response relationships are important considerations in understanding Fenmetramide’s pharmacological profile.
Metabolic Pathways
Fenmetramide is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of norepinephrine and dopamine . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitter systems. Specific details on Fenmetramide’s metabolic pathways are limited, but its effects are likely similar to other psychostimulants.
Transport and Distribution
Fenmetramide is transported and distributed within cells and tissues through interactions with neurotransmitter transporters. It is likely to be taken up by neurons and other cells expressing norepinephrine and dopamine transporters . Fenmetramide’s localization and accumulation within specific tissues depend on its binding affinity and transport mechanisms. The compound’s distribution is crucial for its pharmacological effects.
Subcellular Localization
Fenmetramide’s subcellular localization is primarily within neurons, where it interacts with neurotransmitter transporters. The compound’s activity and function are influenced by its localization to synaptic vesicles and other subcellular compartments involved in neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct Fenmetramide to specific organelles, although detailed studies are lacking.
Méthodes De Préparation
La synthèse du fenmétramide implique la formation de la structure cyclique de la morpholinoneLes méthodes de production industrielle impliqueraient probablement des techniques de synthèse organique standard, y compris l'utilisation de solvants, de catalyseurs et de procédés de purification appropriés .
Analyse Des Réactions Chimiques
Le fenmétramide, comme d'autres dérivés de la morpholinone, peut subir diverses réactions chimiques :
Oxydation : Le this compound peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Comparaison Avec Des Composés Similaires
Le fenmétramide est similaire à d'autres composés tels que :
Phénmétrazine : Un médicament stimulant qui était utilisé comme coupe-faim.
Phéndimétrazine : Un promédicament de la phénmétrazine, utilisé comme coupe-faim.
Propriétés
IUPAC Name |
5-methyl-6-phenylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPHPADGSWWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863576 | |
| Record name | Fenmetramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-29-4 | |
| Record name | 5-Methyl-6-phenyl-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FENMETRAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenmetramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



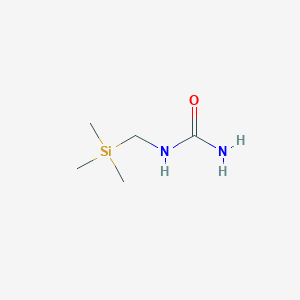

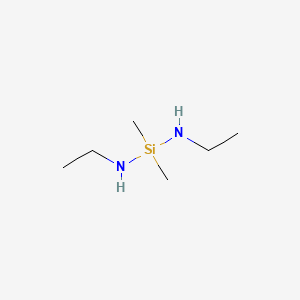
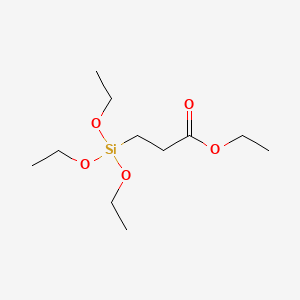
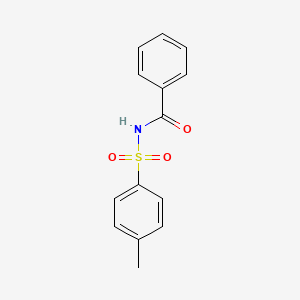
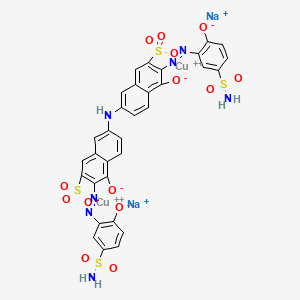





![1-(5-Methylamino-[1,2,4]thiadiazol-3-yl)-propan-2-one](/img/structure/B1596212.png)
